molecular formula C17H18N4O2S B5745241 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5745241
M. Wt: 342.4 g/mol
InChI Key: VCRXZIDXPFASAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-915 and belongs to the class of isoxazolecarboxamide compounds. TAK-915 has been studied extensively for its mechanism of action and physiological effects, which make it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

TAK-915 acts as a selective inhibitor of the GABA-A α5 receptor subtype, which is known to play a role in cognitive function and memory. By selectively inhibiting this receptor subtype, TAK-915 enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function, memory, and learning in animal models of various neurological disorders. The compound has also been shown to reduce anxiety and pain in animal models. TAK-915 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-915 is its selectivity for the GABA-A α5 receptor subtype, which makes it a promising candidate for the treatment of cognitive disorders. However, the compound has some limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on TAK-915. One area of interest is the development of more potent and selective GABA-A α5 receptor subtype inhibitors. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Further studies are also needed to determine the safety and efficacy of TAK-915 in humans.

Synthesis Methods

The synthesis of TAK-915 involves a multi-step process that includes the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with tert-butyl hydrazine to form the corresponding hydrazide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-amino-1,3,4-thiadiazole to yield the final product.

Scientific Research Applications

TAK-915 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, memory, and learning in animal models of these disorders. TAK-915 has also been studied for its potential use in the treatment of pain and anxiety disorders.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-12(13(21-23-10)11-8-6-5-7-9-11)14(22)18-16-20-19-15(24-16)17(2,3)4/h5-9H,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRXZIDXPFASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.